Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structural features, including a piperidine ring, a tert-butyldimethylsilyl group, and a methoxycarbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the benzyl and tert-butyldimethylsilyl groups. Common reagents used in these reactions include benzyl chloride, tert-butyldimethylsilyl chloride, and methoxycarbonyl phenyl derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the piperidine ring or other functional groups could yield compounds with activity against specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different functional groups, such as:
- Benzyl (2S,4S)-4-hydroxy-2-(4-methoxyphenyl)piperidine-1-carboxylate
- Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-hydroxyphenyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of Benzyl (2S,4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C27H37NO5Si |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
benzyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C27H37NO5Si/c1-27(2,3)34(5,6)33-23-16-17-28(26(30)32-19-20-10-8-7-9-11-20)24(18-23)21-12-14-22(15-13-21)25(29)31-4/h7-15,23-24H,16-19H2,1-6H3/t23-,24-/m0/s1 |
InChI Key |
BFERBXZEXRPFLW-ZEQRLZLVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C(C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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